2,4-Diméthylheptane

Vue d'ensemble

Description

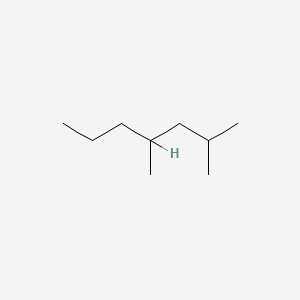

2,4-Dimethylheptane is a branched alkane with the molecular formula C₉H₂₀. It is a hydrocarbon that consists of a heptane backbone with two methyl groups attached to the second and fourth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Applications De Recherche Scientifique

2,4-Dimethylheptane has several applications in scientific research:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry to study the behavior of branched alkanes.

Biology: While not commonly used in biological research, it can serve as a model compound to study the metabolism of branched hydrocarbons in microorganisms.

Medicine: There are limited direct applications in medicine, but its derivatives may be explored for potential pharmaceutical uses.

Industry: It is used in the petrochemical industry as a component in fuel formulations and as a solvent in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dimethylheptane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups. This can be achieved using Friedel-Crafts alkylation, where heptane reacts with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, 2,4-Dimethylheptane can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using high temperatures and catalysts. The resulting mixture is then separated and purified to obtain 2,4-Dimethylheptane.

Types of Reactions:

Oxidation: 2,4-Dimethylheptane can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.

Reduction: Although less common, reduction reactions can convert 2,4-Dimethylheptane into simpler hydrocarbons.

Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. For example, halogenation can occur when 2,4-Dimethylheptane reacts with halogens like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogens (Cl₂, Br₂) in the presence of light or heat to initiate the reaction.

Major Products Formed:

Oxidation: 2,4-Dimethylheptanol, 2,4-Dimethylheptanal, 2,4-Dimethylheptanoic acid.

Reduction: Simpler alkanes like heptane.

Substitution: 2,4-Dimethylheptyl chloride or bromide.

Mécanisme D'action

As a hydrocarbon, 2,4-Dimethylheptane primarily interacts through van der Waals forces and hydrophobic interactions. It does not have specific molecular targets or pathways in biological systems due to its non-polar nature. its derivatives may exhibit different mechanisms of action depending on their functional groups.

Comparaison Avec Des Composés Similaires

- 2,2-Dimethylheptane

- 2,3-Dimethylheptane

- 3,3-Dimethylheptane

- 3,4-Dimethylheptane

Comparison: 2,4-Dimethylheptane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For example, its boiling point and reactivity may differ from other dimethylheptane isomers due to the steric hindrance and electronic effects of the methyl groups.

Activité Biologique

2,4-Dimethylheptane is an alkane compound with the molecular formula . It is characterized by the presence of two methyl groups at the 2nd and 4th positions of a heptane chain. While primarily studied for its physical properties and applications in organic chemistry, emerging research has begun to explore its biological activity, particularly in relation to human health and environmental impacts.

- Molecular Weight : 128.25 g/mol

- Boiling Point : Approximately 150 °C

- Density : 0.73 g/cm³

- Solubility : Insoluble in water, soluble in organic solvents

Toxicological Profile

2,4-Dimethylheptane has been noted for its toxicity to aquatic organisms, raising concerns about its environmental impact. It is classified as very toxic to aquatic life, potentially causing long-term adverse effects in aquatic environments . Additionally, exposure to this compound can lead to central nervous system impairment and respiratory issues in humans, particularly with significant inhalation or ingestion .

Health Effects

- Acute Toxicity : Inhalation or ingestion may lead to symptoms such as slurred speech, dizziness, and unconsciousness. Serious cases can result in respiratory depression .

- Chronic Exposure : Prolonged exposure can cause sensory irritation of the eyes, nose, and throat. Occupational exposure limits have been established to protect against these effects .

- Potential Biomarkers : Recent studies have highlighted the presence of 2,4-dimethylheptane in exhaled volatile organic compounds (VOCs), suggesting its potential role as a biomarker for certain diseases. For instance, it was detected in breath samples of individuals with cystic fibrosis, indicating a possible link between this compound and respiratory conditions .

Case Study: Cystic Fibrosis

A study investigating VOCs in breath samples found that levels of 2,4-dimethylheptane significantly differed between children with and without Pseudomonas aeruginosa infections. This indicates that 2,4-dimethylheptane might serve as a non-invasive biomarker for monitoring respiratory infections in cystic fibrosis patients .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and health effects associated with various aliphatic hydrocarbons related to 2,4-dimethylheptane:

| Compound | Toxicity Level | Environmental Impact | Potential Biological Activity |

|---|---|---|---|

| 2,4-Dimethylheptane | High | Very toxic to aquatic organisms | Possible biomarker for cystic fibrosis |

| 3-Methylpentane | Moderate | Toxic | Limited studies on anticancer properties |

| Heptane | Low | Moderate | Used as a solvent; low biological activity |

Propriétés

IUPAC Name |

2,4-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-6-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKVIBNBLXQNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862873 | |

| Record name | 2,4-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,4-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2213-23-2 | |

| Record name | (±)-2,4-Dimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 2,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.